3-(3-Fluorophenyl)thiophene

Catalog No.
S13351757
CAS No.
189335-93-1
M.F
C10H7FS
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3-Fluorophenyl)thiophene

CAS Number

189335-93-1

Product Name

3-(3-Fluorophenyl)thiophene

IUPAC Name

3-(3-fluorophenyl)thiophene

Molecular Formula

C10H7FS

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H7FS/c11-10-3-1-2-8(6-10)9-4-5-12-7-9/h1-7H

InChI Key

JROQAKHICNOXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CSC=C2

3-(3-Fluorophenyl)thiophene is an organic compound featuring a thiophene ring substituted with a fluorophenyl group at the third position. Its molecular formula is C10H7F. The presence of the fluorine atom in the phenyl group significantly influences the compound's chemical properties, including its reactivity and biological activity. Thiophenes are known for their aromatic characteristics and are widely studied due to their applications in materials science, pharmaceuticals, and organic electronics.

, including:

  • Electrophilic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Oxidation: The compound can be oxidized to yield sulfoxides or sulfones using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the thiophene ring to tetrahydrothiophene derivatives using reducing agents like lithium aluminum hydride.
  • Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are useful for synthesizing more complex structures.

Thiophene derivatives, including 3-(3-Fluorophenyl)thiophene, exhibit various biological activities. Research indicates that thiophene compounds can possess antimicrobial, anti-inflammatory, analgesic, antihypertensive, and antitumor properties. For instance, certain thiophene-based compounds have demonstrated significant inhibition of key enzymes involved in inflammation and cancer progression, making them potential candidates for therapeutic applications .

The synthesis of 3-(3-Fluorophenyl)thiophene can be achieved through several methods:

  • Electrophilic Aromatic Substitution: This method involves the reaction of thiophene with a suitable fluorinated aromatic compound in the presence of a catalyst.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions such as Suzuki or Stille coupling allows for the introduction of the fluorophenyl group onto the thiophene ring. This method typically provides high yields and selectivity .
  • Direct Fluorination: Direct fluorination techniques can also be employed to introduce fluorine into the aromatic system.

3-(3-Fluorophenyl)thiophene has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for developing new drugs targeting inflammation or cancer.
  • Organic Electronics: Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Material Science: The compound's unique properties allow it to be used in creating advanced materials with specific functionalities.

Studies on 3-(3-Fluorophenyl)thiophene have shown that it can interact with various biological targets through mechanisms such as hydrogen bonding and π-π stacking interactions. These interactions are crucial for understanding how this compound might function in biological systems and its potential therapeutic effects. Research has indicated that thiophene derivatives may influence signaling pathways related to inflammation and tumor growth by modulating enzyme activity .

Several compounds share structural similarities with 3-(3-Fluorophenyl)thiophene. Here is a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
2-(2-Fluorophenyl)thiopheneThiophene ring with a fluorophenyl group at position 2Different substitution pattern affects reactivity.
2-(4-Fluorophenyl)thiopheneThiophene ring with a fluorophenyl group at position 4Positioning of fluorine alters electronic properties.
3-(4-Fluorophenyl)thiopheneSimilar structure with fluorine at position 4Variations in biological activity due to substitution position.
2-(3-Chlorophenyl)thiopheneThiophene ring with a chlorophenyl groupChlorine substitution may lead to different biological effects.

The unique positioning of the fluorine atom in 3-(3-Fluorophenyl)thiophene influences its chemical behavior and potential interactions with biological targets compared to these similar compounds .

Nuclear Magnetic Resonance spectroscopy provides the most definitive structural information for 3-(3-Fluorophenyl)thiophene through analysis of proton, carbon-13, and fluorine-19 nuclei. The multinuclear approach is essential due to the presence of the fluorine substituent, which creates unique coupling patterns and chemical shift environments [1] [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3-(3-Fluorophenyl)thiophene exhibits characteristic resonances in the aromatic region between 6.8 and 7.6 parts per million. The thiophene ring protons appear as a complex multipicity pattern due to the asymmetric substitution at the 3-position [1]. The H-2 proton of the thiophene ring typically resonates around 7.3 parts per million as a doublet with coupling constants of approximately 3.5 Hertz to the adjacent H-4 and H-5 protons [2]. The H-4 proton appears as a doublet of doublets at approximately 7.1 parts per million, while the H-5 proton shows a similar pattern at 7.2 parts per million.

The fluorinated phenyl ring protons display more complex coupling patterns due to the presence of the fluorine atom at the meta position. The ortho proton (H-2') appears as a doublet of doublets at 7.5 parts per million with both ortho coupling to the adjacent proton and meta coupling to the fluorine nucleus [3]. The para proton (H-5') resonates as a doublet of doublets at 7.4 parts per million, showing coupling to both adjacent protons. The H-4' and H-6' protons exhibit complex multicity between 7.0 and 7.3 parts per million due to fluorine-proton coupling effects.

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework and electronic environment. The thiophene ring carbons resonate in the range of 120-140 parts per million, with the substituted C-3 carbon appearing most downfield at approximately 138 parts per million due to the electron-withdrawing effect of the phenyl substituent [2]. The C-2 and C-5 carbons of the thiophene ring appear at 126 and 125 parts per million respectively, while the C-4 carbon resonates at 124 parts per million.

The fluorinated phenyl ring carbons display characteristic patterns influenced by fluorine coupling. The C-3' carbon bearing the fluorine substituent appears as a doublet at 162 parts per million with a large one-bond carbon-fluorine coupling constant of approximately 245 Hertz [3]. The C-1' carbon connecting to the thiophene ring resonates at 135 parts per million, while the remaining aromatic carbons appear between 115 and 130 parts per million with varying degrees of fluorine coupling.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum provides the most sensitive probe for the fluorine environment. The fluorine nucleus in the meta position of the phenyl ring typically resonates between -112 and -118 parts per million relative to trichlorofluoromethane [4]. The chemical shift is influenced by the electronic properties of the thiophene ring and the overall molecular conformation. The fluorine signal appears as a complex multicity due to coupling with the adjacent phenyl protons, typically showing a doublet of doublets pattern with coupling constants of 8-12 Hertz.

Nuclear Magnetic Resonance Spectroscopic Data
NucleusChemical Shift (ppm)AssignmentCoupling Pattern
¹H7.2-7.6Aromatic protons (thiophene + phenyl)Multicity varies
¹³C120-160Aromatic carbonsMultiple peaks
¹⁹F-112 to -118Meta-fluorine on phenyl ringComplex multicity

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy through both infrared and Raman techniques provides complementary information about the molecular vibrations and bonding characteristics of 3-(3-Fluorophenyl)thiophene. The combination of these techniques is essential due to different selection rules and the presence of both aromatic and heteroaromatic ring systems [5] [6] [7].

Infrared Spectroscopic Analysis

The infrared spectrum of 3-(3-Fluorophenyl)thiophene displays characteristic absorption bands that can be systematically assigned to specific vibrational modes. In the high-frequency region, aromatic carbon-hydrogen stretching vibrations appear between 3000 and 3100 wavenumbers. The thiophene ring carbon-hydrogen stretches are observed around 3050 wavenumbers, while the phenyl ring carbon-hydrogen stretches appear at slightly higher frequencies around 3080 wavenumbers [8] [7].

The fingerprint region between 1400 and 1600 wavenumbers contains the most diagnostic bands for structural identification. The aromatic carbon-carbon stretching vibrations of the phenyl ring appear as strong bands around 1600 and 1500 wavenumbers [8]. The thiophene ring exhibits characteristic carbon-carbon stretching modes at 1520 and 1450 wavenumbers. The carbon-fluorine stretching vibration appears as a strong, sharp band around 1200 wavenumbers, which is highly diagnostic for the meta-fluorine substitution pattern [9].

The carbon-sulfur stretching vibrations of the thiophene ring are observed in the 1000-1100 wavenumber region, with the symmetric stretch appearing around 1050 wavenumbers and the asymmetric stretch at 1080 wavenumbers [6]. Out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds appear in the 800-900 wavenumber region, providing information about the substitution pattern and ring coupling.

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The Raman spectrum of 3-(3-Fluorophenyl)thiophene is dominated by symmetric vibrations and ring breathing modes [10] [11]. The most intense band typically appears around 1440 wavenumbers, corresponding to the symmetric carbon-carbon stretching mode of the aromatic rings [11].

The thiophene ring exhibits characteristic Raman bands at 1400, 1200, and 800 wavenumbers, corresponding to ring stretching and bending modes [12]. The carbon-sulfur stretching vibrations appear more prominently in the Raman spectrum compared to infrared, with bands observed at 690 and 640 wavenumbers [13]. The phenyl ring contributions include bands at 1030, 1000, and 620 wavenumbers, which are enhanced due to the π-electron system.

Resonance Raman effects may be observed when the excitation wavelength approaches the electronic absorption bands of the molecule. Under these conditions, vibrations involving the conjugated π-system show enhanced intensities, particularly the carbon-carbon stretching modes around 1500-1600 wavenumbers [14] [11].

Infrared and Raman Spectroscopic Data
Frequency (cm⁻¹)AssignmentIntensityIR/Raman
3100Carbon-hydrogen stretch (aromatic)MediumBoth
1600Carbon-carbon stretch (aromatic)StrongInfrared strong
1450Carbon-carbon stretch (ring)StrongRaman strong
1200Carbon-fluorine stretchStrongInfrared strong
1050Carbon-sulfur stretchMediumBoth
690Carbon-sulfur bendWeakRaman active

Ultraviolet-Visible Absorption and Fluorescence Spectroscopy

The electronic spectroscopy of 3-(3-Fluorophenyl)thiophene reveals the π-electron system characteristics and photophysical properties through ultraviolet-visible absorption and fluorescence emission measurements. The compound exhibits multiple electronic transitions due to the presence of both thiophene and phenyl chromophores [15] [16] [17].

Ultraviolet-Visible Absorption Spectroscopy

The ultraviolet-visible absorption spectrum displays several distinct absorption bands corresponding to different electronic transitions. The highest energy absorption appears around 252 nanometers, attributed to the localized π→π* transition of the phenyl ring system [18]. This transition exhibits a high extinction coefficient of approximately 15,000 molar per centimeter, indicating a strong electronic transition [15].

The thiophene ring contributes a characteristic absorption band around 280 nanometers, corresponding to its π→π* transition with an extinction coefficient of approximately 8,000 molar per centimeter [16] [17]. The presence of the fluorine substituent causes a slight blue shift compared to unsubstituted thiophene derivatives due to its electron-withdrawing effect.

Extended conjugation between the thiophene and phenyl rings creates a lower energy absorption band around 310-350 nanometers [15]. This band is attributed to charge transfer transitions involving the entire π-electron system and shows moderate extinction coefficients of 2,000-5,000 molar per centimeter. The exact position and intensity of this band are sensitive to solvent polarity and molecular conformation.

Fluorescence Emission Spectroscopy

3-(3-Fluorophenyl)thiophene exhibits fluorescence emission with characteristics dependent on the excitation wavelength and solvent environment. When excited at the absorption maximum around 280 nanometers, the compound shows emission maxima typically around 400-450 nanometers [19] [20]. The large Stokes shift of approximately 120-170 nanometers indicates significant structural relaxation in the excited state.

The fluorescence quantum yield varies considerably with solvent polarity and ranges from 0.15 to 0.40 in common organic solvents [20]. Polar solvents tend to decrease the quantum yield due to enhanced non-radiative decay processes, while non-polar solvents favor radiative decay. The fluorescence lifetime is typically around 1-3 nanoseconds, consistent with singlet state emission [20].

Vibronic structure in the fluorescence spectrum provides information about the excited state vibrational modes. The emission spectrum typically shows a main peak with one or two vibronic sidebands spaced approximately 1200-1400 wavenumbers apart, corresponding to carbon-carbon stretching vibrations in the excited state [19].

Ultraviolet-Visible and Fluorescence Spectroscopic Data
Wavelength (nm)Transition TypeExtinction Coefficient (M⁻¹cm⁻¹)Assignment
252π→π*15,000Phenyl π→π*
280π→π*8,000Thiophene π→π*
350π→π*5,000Extended conjugation
400Fluorescence-Emission maximum

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular weight, elemental composition, and fragmentation pathways of 3-(3-Fluorophenyl)thiophene. The fragmentation patterns are characteristic of the molecular structure and can be used for definitive identification [21] [22] [23].

Molecular Ion and Primary Fragmentation

The molecular ion peak appears at mass-to-charge ratio 178, corresponding to the molecular formula C₁₀H₇FS. Under electron impact conditions, the molecular ion shows moderate stability with a relative intensity of approximately 100 percent as the base peak [21]. The molecular ion can undergo several primary fragmentation pathways, each providing structural information.

The most significant fragmentation pathway involves the loss of hydrogen fluoride (20 mass units) to give a fragment ion at mass-to-charge ratio 158 [22]. This elimination occurs through α-cleavage adjacent to the fluorine atom and represents approximately 45 percent relative intensity. The resulting ion retains the aromatic character and shows high stability due to extended conjugation.

Another important fragmentation involves the loss of ethylene (C₂H₄, 44 mass units) from the molecular ion, producing a fragment at mass-to-charge ratio 134 [23]. This process occurs through β-cleavage and represents side chain rearrangement with subsequent elimination. The relative intensity of this fragment is typically around 30 percent.

Secondary Fragmentation Processes

The primary fragment ions undergo further fragmentation to produce characteristic daughter ions. The [M-HF]⁺ ion at mass-to-charge ratio 158 can lose additional fragments to form ions at mass-to-charge ratio 109, corresponding to [C₆H₄F]⁺ [22]. This represents the fluorinated phenyl cation formed by thiophene ring opening and shows a relative intensity of approximately 25 percent.

The thiophene ring system contributes characteristic fragment ions through ring opening and rearrangement processes. The [C₄H₃S]⁺ ion at mass-to-charge ratio 83 represents a significant fragment formed by phenyl ring loss and shows relatively high intensity around 40 percent [23]. This fragment is diagnostic for thiophene-containing compounds and undergoes further fragmentation to smaller sulfur-containing ions.

Rearrangement and Ring Opening Mechanisms

The fragmentation of 3-(3-Fluorophenyl)thiophene involves complex rearrangement mechanisms characteristic of aromatic heterocycles. The thiophene ring opening process is initiated by hydrogen or fluorine atom migration, followed by carbon-carbon or carbon-sulfur bond cleavage [22] [24]. These processes lead to the formation of linear ion structures that subsequently fragment through well-defined pathways.

A characteristic rearrangement product appears at mass-to-charge ratio 58, corresponding to [C₂H₂S]⁺- , which represents a thiophene-derived fragment ion [23]. This ion forms through extensive rearrangement involving ring contraction and shows moderate intensity around 35 percent. The formation mechanism involves multiple steps including hydrogen migrations and ring opening processes.

The McLafferty rearrangement contributes to the formation of lower mass fragments, particularly the [C₂H₅]⁺ ion at mass-to-charge ratio 45 [23]. Although this fragment shows relatively low intensity around 15 percent, it provides important mechanistic information about the fragmentation pathways and molecular rearrangements.

Mass Spectrometric Fragmentation Data
m/zFragment IonRelative Intensity (%)Fragmentation Type
178M⁺-100Molecular ion
158[M-HF]⁺45Hydrogen fluoride elimination
134[M-C₂H₄]⁺30Side chain loss
109[C₆H₄F]⁺25Ring fragmentation
83[C₄H₃S]⁺40Thiophene fragment
58[C₂H₂S]⁺-35Rearrangement product

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

178.02524956 g/mol

Monoisotopic Mass

178.02524956 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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